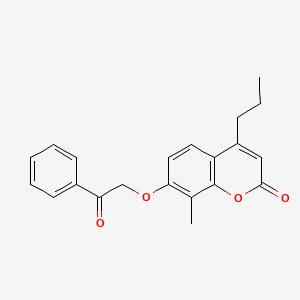
8-methyl-7-(2-oxo-2-phenylethoxy)-4-propyl-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-methyl-7-(2-oxo-2-phenylethoxy)-4-propyl-2H-chromen-2-one, also known as flavokawain A (FKA), is a natural chalcone found in the kava plant. Kava has been used for centuries in the South Pacific as a traditional medicine and for its psychoactive properties. FKA has gained attention in recent years due to its potential as a therapeutic agent in various diseases.
Wirkmechanismus
The exact mechanism of action of FKA is not fully understood. However, it is believed to act through various signaling pathways, including the NF-κB pathway, JAK/STAT pathway, and MAPK pathway. FKA has been shown to inhibit the activity of various enzymes and proteins involved in these pathways, leading to its anti-inflammatory and anti-cancer effects.
Biochemical and physiological effects:
FKA has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of inflammatory genes. FKA has also been found to induce apoptosis in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and inhibit the migration and invasion of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using FKA in lab experiments is that it is a natural compound, which reduces the risk of toxicity and side effects. FKA is also readily available and can be synthesized from the kava plant extract. However, one of the limitations is that FKA has low solubility in water, which can make it difficult to administer in experiments.
Zukünftige Richtungen
There are several future directions for the study of FKA. One area of interest is its potential as a chemotherapeutic agent. Further studies are needed to determine its efficacy and safety in cancer treatment. Another area of interest is its anti-inflammatory properties. FKA could be a potential treatment for various inflammatory diseases, such as arthritis and inflammatory bowel disease. Additionally, more studies are needed to determine the optimal dosage and administration of FKA in various diseases.
Synthesemethoden
FKA can be synthesized from the root extract of the kava plant. The extraction involves the use of solvents such as ethanol, methanol, or acetone. The extract is then purified through various techniques such as column chromatography, recrystallization, and HPLC.
Wissenschaftliche Forschungsanwendungen
FKA has been extensively studied for its potential as a therapeutic agent in various diseases. It has been shown to have anti-cancer, anti-inflammatory, anti-microbial, and anti-viral properties. FKA has been found to induce apoptosis (programmed cell death) in cancer cells, making it a potential chemotherapeutic agent. It has also been shown to inhibit the growth of various microorganisms, including bacteria and viruses.
Eigenschaften
IUPAC Name |
8-methyl-7-phenacyloxy-4-propylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O4/c1-3-7-16-12-20(23)25-21-14(2)19(11-10-17(16)21)24-13-18(22)15-8-5-4-6-9-15/h4-6,8-12H,3,7,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFOATABKVFSHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-methyl-7-(2-oxo-2-phenylethoxy)-4-propyl-2H-chromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

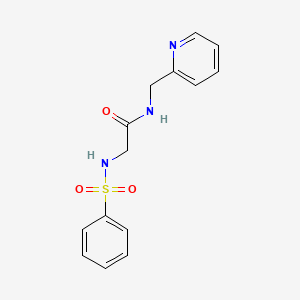
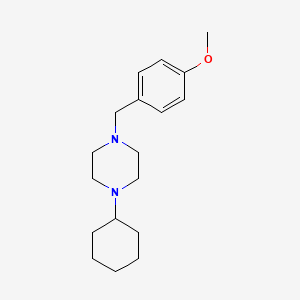
![N-(3-acetylphenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5886956.png)
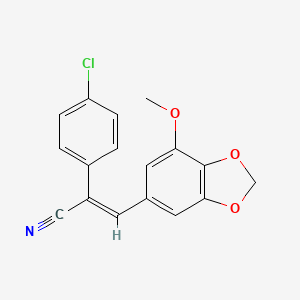
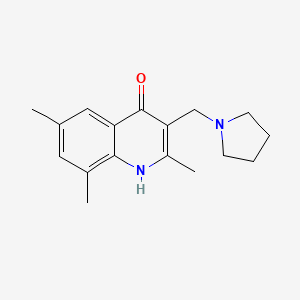
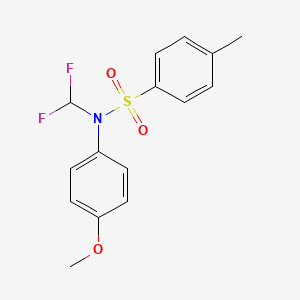
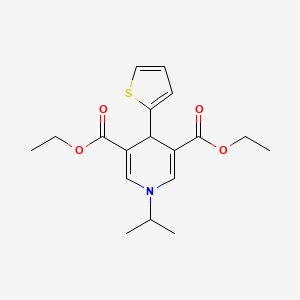
![3-amino-N-(4-fluorophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B5886990.png)
![4-bromo-N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}benzamide](/img/structure/B5886991.png)
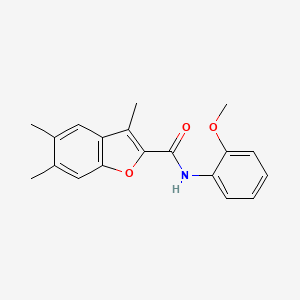
![N-(3-chloro-4-methylphenyl)-N-[(4-chlorophenyl)sulfonyl]acetamide](/img/structure/B5887004.png)
![N-{[(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}propanamide](/img/structure/B5887008.png)
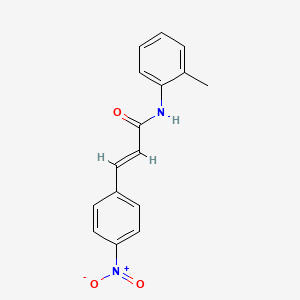
![4-[4-(2-fluorophenyl)-1-piperazinyl]-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B5887019.png)